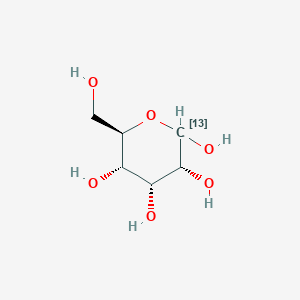

D-Allopyranose-13C

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

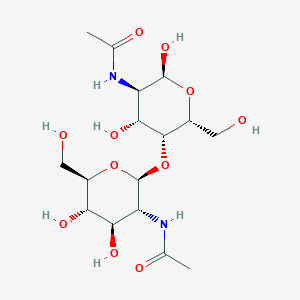

D-Allose-13C: is a rare monosaccharide, specifically a C-3 epimer of D-glucose. It is labeled with the carbon-13 isotope, which makes it particularly useful in various scientific research applications. This compound is known for its low caloric value and non-toxic nature, making it an appealing substitute for traditional sugars in various applications.

準備方法

Synthetic Routes and Reaction Conditions: D-Allose can be synthesized chemically and enzymatically. Chemically, it can be prepared by the reduction of D-allono-1,4-lactone from D-ribose or by the reduction of 1,2:5,6-di-O-isopropylidene-α-D-ribo-hexofuranose-3-ulose hydrate . Enzymatically, D-Allose can be produced from D-psicose using D-allose-producing enzymes such as L-rhamnose isomerase, ribose-5-phosphate isomerase, and galactose-6-phosphate isomerase .

Industrial Production Methods: Industrial production of D-Allose involves biotechnological methods due to the inefficiency and environmental concerns associated with chemical synthesis. Enzymatic production using D-allulose 3-epimerase and D-ribose-5-phosphate isomerase has been reported to be effective .

化学反応の分析

Types of Reactions: D-Allose undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Oxidation: D-Allose can be oxidized using reagents like nitric acid to form D-allonic acid.

Reduction: Reduction of D-Allose can be achieved using sodium borohydride to produce D-allitol.

Substitution: Substitution reactions can occur with halogens under acidic conditions to form halogenated derivatives.

Major Products:

Oxidation: D-allonic acid

Reduction: D-allitol

Substitution: Halogenated D-Allose derivatives

科学的研究の応用

D-Allose-13C has a wide range of applications in scientific research:

Chemistry: Used as a tracer in nuclear magnetic resonance (NMR) spectroscopy to study molecular structures and dynamics.

Industry: Utilized as a low-calorie sweetener in food products and as a cryoprotectant in biological samples.

作用機序

D-Allose exerts its effects through various molecular pathways:

Reactive Oxygen Species Regulation: Modulates oxidative stress by regulating reactive oxygen species levels.

Cell Cycle Arrest: Induces cell cycle arrest, particularly in cancer cells, thereby inhibiting their proliferation.

Metabolic Reprogramming: Alters cellular metabolism to reduce energy production in cancer cells.

Autophagy and Apoptosis: Promotes autophagy and apoptosis in cancer cells, enhancing the effectiveness of radiotherapy and chemotherapy.

類似化合物との比較

D-Altrose: C-2 epimer of D-Allose

D-Gulose: C-4 epimer of D-Allose

D-Allulose: Aldose-ketose isomer of D-Allose

D-Glucose: C-3 epimer of D-Allose

Uniqueness: D-Allose is unique due to its combination of low caloric value, non-toxicity, and extensive health benefits, including anti-cancer and anti-inflammatory properties. Its isotopic labeling with carbon-13 further enhances its utility in research applications, particularly in NMR spectroscopy .

特性

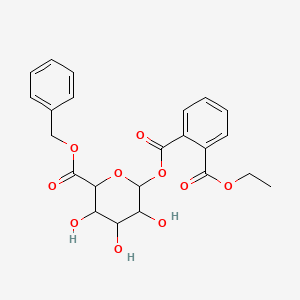

分子式 |

C6H12O6 |

|---|---|

分子量 |

181.15 g/mol |

IUPAC名 |

(3R,4R,5S,6R)-6-(hydroxymethyl)(213C)oxane-2,3,4,5-tetrol |

InChI |

InChI=1S/C6H12O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-11H,1H2/t2-,3-,4-,5-,6?/m1/s1/i6+1 |

InChIキー |

WQZGKKKJIJFFOK-NQBVWVRGSA-N |

異性体SMILES |

C([C@@H]1[C@H]([C@H]([C@H]([13CH](O1)O)O)O)O)O |

正規SMILES |

C(C1C(C(C(C(O1)O)O)O)O)O |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(Indolin-5-yl)-1-methyl-1H-pyrrolo[2,3-b]pyridin-4-amine Hydrochloride](/img/structure/B13850981.png)

![Ethyl 2-[methyl-(6-methyl-2-nitropyridin-3-yl)amino]acetate](/img/structure/B13850994.png)